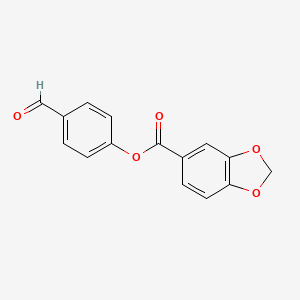
4-formylphenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl 1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C15H10O5. It is a derivative of benzodioxole and is characterized by the presence of a formyl group and a carboxylate group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl 1,3-benzodioxole-5-carboxylate typically involves the reaction of 4-formylphenylboronic acid with 1,3-benzodioxole-5-carboxylic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Formylphenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxyphenyl 1,3-benzodioxole-5-carboxylate.
Reduction: 4-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate.
Substitution: 4-Nitrophenyl 1,3-benzodioxole-5-carboxylate (in the case of nitration).
Aplicaciones Científicas De Investigación
4-Formylphenyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-formylphenyl 1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Lacks the formyl group but shares the benzodioxole and carboxylate functionalities.
4-Formylphenylboronic acid: Contains the formyl group but lacks the benzodioxole moiety.
4-Nitrophenyl 1,3-benzodioxole-5-carboxylate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
4-Formylphenyl 1,3-benzodioxole-5-carboxylate is unique due to the presence of both the formyl and carboxylate groups attached to a benzodioxole moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(4-formylphenyl) 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-10-1-4-12(5-2-10)20-15(17)11-3-6-13-14(7-11)19-9-18-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHWWDWGEWIRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5043265.png)
![(3-bromophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5043270.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B5043274.png)
![4-[4-(3,4-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5043279.png)
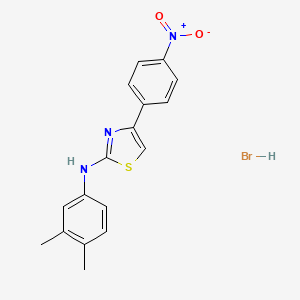
![1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5043285.png)
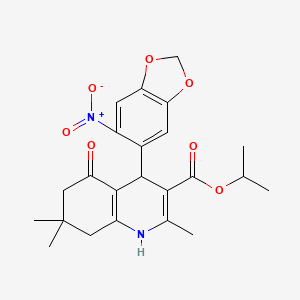
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B5043300.png)
![2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5043312.png)
![3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5043319.png)
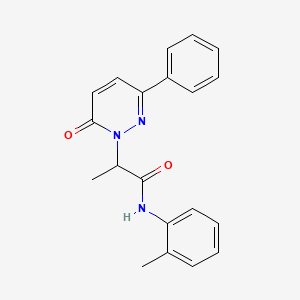
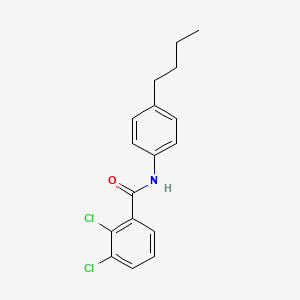
![1-(3,5-dimethylphenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5043361.png)
